sodium 2-hydroxybenzenesulfonate

Overview

Description

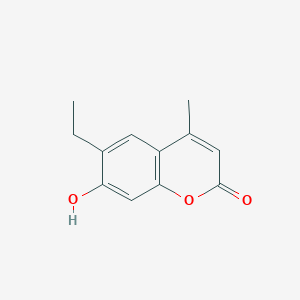

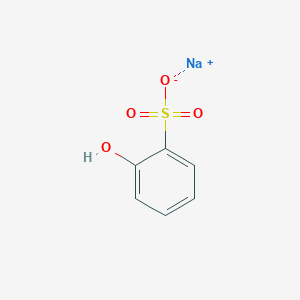

sodium 2-hydroxybenzenesulfonate is an organosulfur compound with the formula C6H5SO3Na. It is a derivative of benzenesulfonic acid where a hydroxyl group is attached to the benzene ring, and the sulfonic acid group is neutralized by a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

sodium 2-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, hydroxy-, monosodium salt typically involves large-scale sulfonation reactors where phenol is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the monosodium salt.

Chemical Reactions Analysis

Types of Reactions

sodium 2-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

sodium 2-hydroxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Utilized in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, hydroxy-, monosodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.

p-Toluenesulfonic acid: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.

Sulfanilic acid: Contains an amino group, making it more suitable for certain biochemical applications.

Uniqueness

sodium 2-hydroxybenzenesulfonate is unique due to the presence of both a hydroxyl group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications.

Properties

IUPAC Name |

sodium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAGSNYHSQSRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891714 | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1300-51-2, 51368-26-4 | |

| Record name | Monosodium phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-PHENOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical methods are commonly used to determine the concentration of Sodium Phenolsulfonate?

A1: Bromimetry is a reliable method for quantifying Sodium Phenolsulfonate. This technique utilizes a redox reaction between bromine and the compound, with starch serving as an indicator to determine the endpoint. Research has demonstrated that this method offers high precision and accuracy for determining Sodium Phenolsulfonate content. []

Q2: Can Sodium Phenolsulfonate participate in unique reactions with bromine?

A3: Yes, Sodium Phenolsulfonate exhibits interesting reactivity with bromine depending on the reaction medium. In aqueous solutions, it can undergo both bromodesulfonation (an electrophilic substitution) and oxidation to form corresponding p-benzoquinones. Interestingly, only bromodesulfonation is observed when the reaction takes place in methanol. This difference highlights the significant role of solvent effects on the reaction pathway. The formation of p-benzoquinones is proposed to occur through a solvolytic displacement on the intermediate formed by bromine addition to the phenolsulfonate. []

Q3: What are some applications of Sodium Phenolsulfonate in materials science?

A4: Sodium Phenolsulfonate is used as a component in the production of polybutylene terephthalate (PBT) materials. Specifically, it can be incorporated into composite nucleating agents alongside other compounds like calcium carbonate, silicon dioxide, and sodium benzoate. These agents improve the surface properties of PBT, making it suitable for applications such as vehicle lamp decorative rings. The inclusion of sodium phenolsulfonate in the composite nucleating agent contributes to a more efficient manufacturing process by potentially eliminating the need for a primer coating step. []

Q4: Can Sodium Phenolsulfonate be incorporated into polymeric structures?

A5: Yes, Sodium Phenolsulfonate can be incorporated into copolymers. For instance, it has been explored in the synthesis of Dimethylol Urea/Phenol/Sodium Phenolsulfonate copolymers. While limited information is available on the specific properties and applications of this specific copolymer, it highlights the versatility of Sodium Phenolsulfonate as a building block in polymer chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.